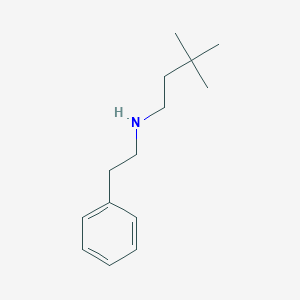

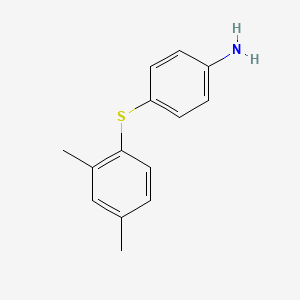

3,3-dimethyl-N-phenethylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-N-phenethylbutan-1-amine (3,3-DMPEBA) is an aliphatic amine with a wide range of applications in the scientific and medical fields. It is a derivative of the primary amine, butan-1-amine, and is composed of four carbon atoms and two nitrogen atoms. 3,3-DMPEBA has been used in a variety of research studies, including studies of its biochemical and physiological effects, its synthesis methods, and its applications in scientific research.

Scientific Research Applications

Curing Agents and Toxicity in Biomedical Applications

Aromatic tertiary amines, including compounds like 3,3-dimethyl-N-phenethylbutan-1-amine, are often used as activators in benzoyl peroxide/amine systems for curing acrylic resins. This process is crucial in the production of biomedical materials such as denture resins and acrylic bone cements. The reaction kinetics, mechanism, activation energy, and the factors influencing curing parameters, like temperature, are areas of active research. Moreover, the toxicity, residuals, and leaching of these amines in biomedical applications are also of great concern due to the potential for thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Water Treatment and Antimicrobial Activities

Amines are employed for the surface modification of inorganic adsorbents due to their low cost, eco-friendliness, and effectiveness. These amine-grafted adsorbents are used for water remediation and antimicrobial activities, effectively removing various contaminants, including heavy metals, dyes, pharmaceuticals, and bacteria from water. The amine functionalization improves the adsorption behavior under diverse conditions, making this an area of significant environmental and public health interest (Bouazizi, Vieillard, Brahmin, & Le Derf, 2022).

CO2 Capture and Environmental Impact

Amine-functionalized materials, such as metal–organic frameworks (MOFs), are highlighted for their strong interaction with CO2, making them highly relevant for CO2 capture applications. The synthesis, structures, and properties of these materials are tailored to optimize CO2 sorption capacity, especially at low pressures. Furthermore, amine-functionalized MOF-based membranes are studied for their exceptional CO2 separation performance from other gases like H2, CH4, and N2, indicating their potential applications in addressing environmental concerns related to CO2 emissions (Lin, Kong, & Chen, 2016).

properties

IUPAC Name |

3,3-dimethyl-N-(2-phenylethyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-14(2,3)10-12-15-11-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPKPANABCZMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-phenethylbutan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)